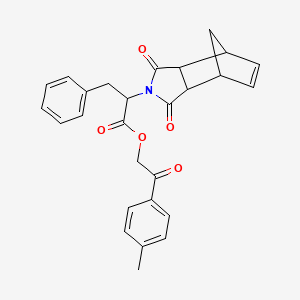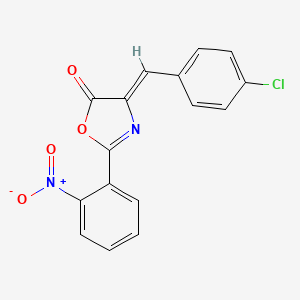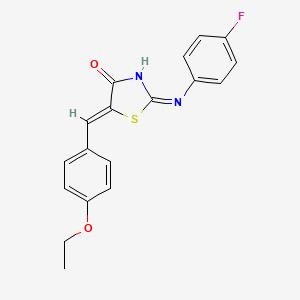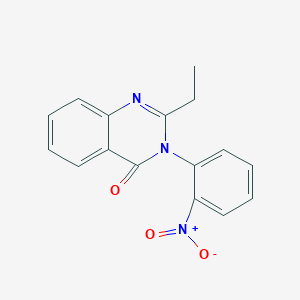![molecular formula C15H13N3O4S B11651910 (5Z)-1-ethyl-5-[(2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651910.png)
(5Z)-1-ethyl-5-[(2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5Z)-1-etil-5-[(2Z)-3-(2-nitrofenil)prop-2-en-1-ilideno]-2-tioxodihidropirimidina-4,6(1H,5H)-diona es una molécula orgánica compleja que se caracteriza por su estructura única, que incluye un núcleo de tioxodihidropirimidina y un grupo nitrofenilo. Este compuesto es de interés en varios campos de la investigación científica debido a sus posibles actividades biológicas y aplicaciones en química sintética.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-1-etil-5-[(2Z)-3-(2-nitrofenil)prop-2-en-1-ilideno]-2-tioxodihidropirimidina-4,6(1H,5H)-diona generalmente implica reacciones orgánicas de varios pasos. Un método común incluye los siguientes pasos:
Formación del núcleo de tioxodihidropirimidina: Este paso implica la condensación de acetoacetato de etilo con tiourea en condiciones ácidas para formar el anillo de tioxodihidropirimidina.
Introducción del grupo nitro: La nitración del anillo fenilo se logra utilizando una mezcla de ácidos nítrico y sulfúrico concentrados.
Formación de la porción prop-2-en-1-ilideno: Esto implica la reacción del derivado nitrofenilo con un aldehído apropiado en condiciones básicas para formar el enlace prop-2-en-1-ilideno.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y los rendimientos, así como la implementación de principios de química verde para minimizar los residuos y el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-1-etil-5-[(2Z)-3-(2-nitrofenil)prop-2-en-1-ilideno]-2-tioxodihidropirimidina-4,6(1H,5H)-diona: se somete a diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador de paladio.
Reducción: El grupo tioxo se puede reducir a un grupo tiol utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo etilo se puede sustituir por otros grupos alquilo o arilo mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Hidrógeno gaseoso, paladio sobre carbono (Pd/C)
Reducción: Hidruro de litio y aluminio (LiAlH4)
Sustitución: Haluros de alquilo, haluros de arilo, nucleófilos
Productos principales
Derivados amino: de la reducción del grupo nitro
Derivados tiol: de la reducción del grupo tioxo
Derivados sustituidos: de reacciones de sustitución nucleofílica
Aplicaciones Científicas De Investigación
(5Z)-1-etil-5-[(2Z)-3-(2-nitrofenil)prop-2-en-1-ilideno]-2-tioxodihidropirimidina-4,6(1H,5H)-diona: tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por su posible uso en el desarrollo de fármacos debido a sus características estructurales únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como colorantes y polímeros.
Mecanismo De Acción
El mecanismo de acción de (5Z)-1-etil-5-[(2Z)-3-(2-nitrofenil)prop-2-en-1-ilideno]-2-tioxodihidropirimidina-4,6(1H,5H)-diona depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. El grupo nitrofenilo puede participar en reacciones de transferencia de electrones, mientras que el núcleo de tioxodihidropirimidina puede interactuar con sitios nucleofílicos en proteínas o ADN.
Comparación Con Compuestos Similares
(5Z)-1-etil-5-[(2Z)-3-(2-nitrofenil)prop-2-en-1-ilideno]-2-tioxodihidropirimidina-4,6(1H,5H)-diona: se puede comparar con otros compuestos que tienen características estructurales similares:
Tioxodihidropirimidinas: Estos compuestos comparten el núcleo de tioxodihidropirimidina pero difieren en sus sustituyentes, lo que afecta su reactividad y actividad biológica.
Derivados nitrofenilo: Los compuestos con grupos nitrofenilo exhiben propiedades de atracción de electrones similares, lo que influye en su comportamiento químico e interacciones.
Compuestos prop-2-en-1-ilideno: Estos compuestos tienen sistemas conjugados similares, lo que afecta su estabilidad y reactividad.
La singularidad de (5Z)-1-etil-5-[(2Z)-3-(2-nitrofenil)prop-2-en-1-ilideno]-2-tioxodihidropirimidina-4,6(1H,5H)-diona
Propiedades
Fórmula molecular |
C15H13N3O4S |
|---|---|
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
(5Z)-1-ethyl-5-[(Z)-3-(2-nitrophenyl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C15H13N3O4S/c1-2-17-14(20)11(13(19)16-15(17)23)8-5-7-10-6-3-4-9-12(10)18(21)22/h3-9H,2H2,1H3,(H,16,19,23)/b7-5-,11-8- |
Clave InChI |
LQMOGSZBRIMXNJ-HRTWQDJISA-N |
SMILES isomérico |
CCN1C(=O)/C(=C\C=C/C2=CC=CC=C2[N+](=O)[O-])/C(=O)NC1=S |
SMILES canónico |
CCN1C(=O)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C(=O)NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



acetate](/img/structure/B11651830.png)
![(5E)-1-[(4-fluorophenyl)methyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11651832.png)

![Methyl 2-({[(2,4-dichlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651845.png)

![Propan-2-yl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651848.png)
![N-(2-aminoethyl)-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11651854.png)

![6-Amino-3-ethyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11651874.png)
![5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11651875.png)
![1,3-Benzodioxol-5-ylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11651881.png)
![dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11651884.png)
![(5Z)-5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651898.png)
